molecular formula C13H14N4O3S B5546497 4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B5546497
M. Wt: 306.34 g/mol
InChI Key: LOLUGVXVHOFXIA-VGOFMYFVSA-N
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Description

This compound belongs to the class of 1,2,4-triazines, which are known for their versatile applications in various fields due to their distinctive structural and chemical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives often involves the reaction of 4-amino-6-methyl-3-thioxo-2H-1,2,4-triazine with various aldehydes under solvent-free conditions and microwave irradiation, as demonstrated in a study by Tabatabaee et al. (2007) (Tabatabaee et al., 2007).

Molecular Structure Analysis

Structural studies of similar compounds, such as the work by Hakimi et al. (2011), reveal that these molecules often exhibit significant inter- and intramolecular interactions, contributing to their stability and reactivity (Hakimi et al., 2011).

Chemical Reactions and Properties

The reactivity of 1,2,4-triazine derivatives is highlighted by their ability to undergo various chemical reactions. For instance, Nayak et al. (2019) described the synthesis of a compound involving treatment with 3,4-dimethoxybenzaldehyde, which could offer insights into the reactivity of the compound (Nayak & Poojary, 2019).

Physical Properties Analysis

The physical properties of these compounds can be inferred from studies like that of Wasti and Joullié (1976), which explore the reactivity and stability of different positions in the 1,2,4-triazine nucleus (Wasti & Joullié, 1976).

Chemical Properties Analysis

1,2,4-Triazine derivatives are known for their diverse chemical properties. Research such as that by Halim et al. (2018) on similar compounds can provide insights into their spectroscopic properties and potential applications in areas like photovoltaic devices (Halim et al., 2018).

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of triazine derivatives, including structures similar to the compound , has been extensively studied. For instance, the reaction of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine with various aldehydes under classical heating and microwave irradiation in a solvent-free system resulted in the formation of corresponding imines. These compounds were characterized by their spectroscopic data and elemental analysis, demonstrating the versatility of triazine compounds in organic synthesis and the development of novel chemical entities with potential application in various fields, including pharmaceuticals and materials science (Tabatabaee et al., 2007).

Antimicrobial Activities

Research on triazine derivatives has also highlighted their potential antimicrobial properties. Synthesis of novel 1,2,4-triazole derivatives from reactions involving triazine compounds has been reported to yield compounds with good to moderate activities against various microorganisms. This indicates the potential of triazine derivatives, including the compound , in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Antiviral and Antioxidant Properties

Additionally, triazine derivatives have been evaluated for their antiviral activity. Specific derivatives were synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential of triazine compounds in antiviral research (Golankiewicz et al., 1995). Moreover, studies on triazine derivatives containing dimethoxyphenol have shown significant free-radical scavenging ability, indicating their potential as antioxidants (Hussain, 2016).

Electrochemical Applications

The electrochemical behavior of triazine derivatives has been explored, revealing insights into the reduction processes of these compounds and their potential applications in electrochemical devices and sensors (Farzinnejad et al., 2005).

Material Science and Liquid Crystalline Properties

Triazine derivatives have been synthesized and characterized for their liquid crystalline properties, demonstrating the influence of alkoxy chain length on mesomorphism. This research suggests the potential use of triazine-based compounds in the development of liquid crystal displays and other materials science applications (Singh et al., 2010).

properties

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-12(18)17(13(21)16-15-8)14-7-9-4-5-10(19-2)11(6-9)20-3/h4-7H,1-3H3,(H,16,21)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLUGVXVHOFXIA-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[(3,4-Dimethoxyphenyl)methylidene]amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one

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